molecular formula C15H17NO B12850056 2-(2-Methoxy-1-naphthyl)pyrrolidine

2-(2-Methoxy-1-naphthyl)pyrrolidine

Cat. No.: B12850056
M. Wt: 227.30 g/mol
InChI Key: PAVBXXRQUDQCFF-UHFFFAOYSA-N
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Description

2-(2-Methoxy-1-naphthyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a naphthalene moiety with a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxy-1-naphthyl)pyrrolidine typically involves the reaction of 2-methoxy-1-naphthaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxy-1-naphthyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(2-Methoxy-1-naphthyl)pyrrolidine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-1-naphthyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

  • 2-(4-Methoxy-1-naphthyl)pyrrolidine
  • 2-(2-Methoxy-1-naphthyl)pyrrolidine derivatives

Comparison: Compared to similar compounds, this compound is unique due to its specific structural configuration, which may confer distinct chemical and biological properties. The presence of the methoxy group at the second position of the naphthalene ring can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-(2-methoxynaphthalen-1-yl)pyrrolidine

InChI

InChI=1S/C15H17NO/c1-17-14-9-8-11-5-2-3-6-12(11)15(14)13-7-4-10-16-13/h2-3,5-6,8-9,13,16H,4,7,10H2,1H3

InChI Key

PAVBXXRQUDQCFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3CCCN3

Origin of Product

United States

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